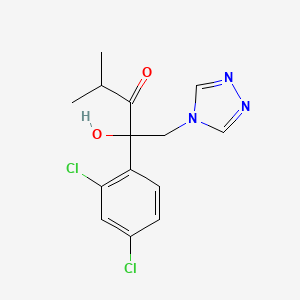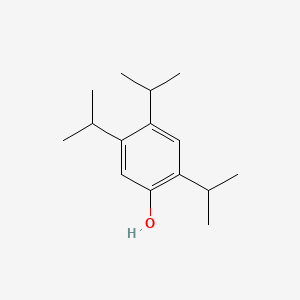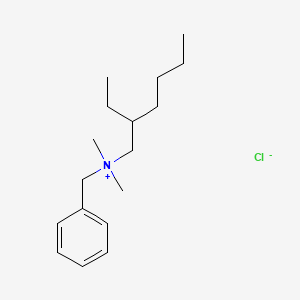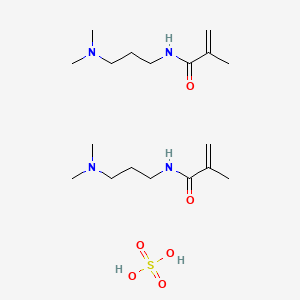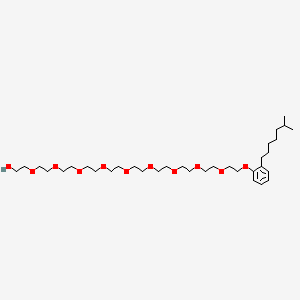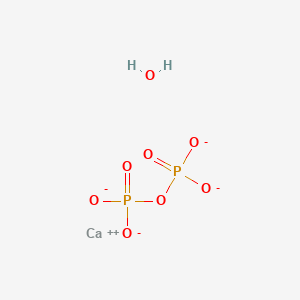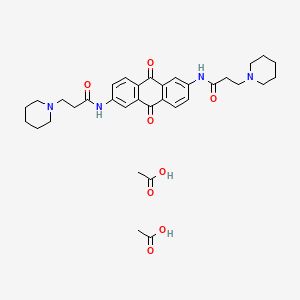
1,1,3-Trimethyl-6-(1,1,3,3-tetramethylbutyl)indan-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3-Trimethyl-6-(1,1,3,3-tetramethylbutyl)indan-5-ol is an organic compound with the molecular formula C20H32O It is a derivative of indane, characterized by the presence of multiple methyl groups and a hydroxyl group attached to the indane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Trimethyl-6-(1,1,3,3-tetramethylbutyl)indan-5-ol typically involves the alkylation of indane derivatives. One common method includes the reaction of indane with tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,3-Trimethyl-6-(1,1,3,3-tetramethylbutyl)indan-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydride) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,1,3-Trimethyl-6-(1,1,3,3-tetramethylbutyl)indan-5-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1,1,3-Trimethyl-6-(1,1,3,3-tetramethylbutyl)indan-5-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The compound’s hydrophobic nature allows it to interact with lipid membranes, affecting membrane fluidity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indane: A simpler structure without the additional methyl and hydroxyl groups.
1-Methylindane: Contains a single methyl group attached to the indane core.
2-Methylindane: Another methylated derivative of indane.
4-Methylindane: Methyl group attached to the benzene ring of indane.
Uniqueness
1,1,3-Trimethyl-6-(1,1,3,3-tetramethylbutyl)indan-5-ol is unique due to its multiple methyl groups and hydroxyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
93777-78-7 |
|---|---|
Formule moléculaire |
C20H32O |
Poids moléculaire |
288.5 g/mol |
Nom IUPAC |
1,1,3-trimethyl-6-(2,4,4-trimethylpentan-2-yl)-2,3-dihydroinden-5-ol |
InChI |
InChI=1S/C20H32O/c1-13-11-19(5,6)15-10-16(17(21)9-14(13)15)20(7,8)12-18(2,3)4/h9-10,13,21H,11-12H2,1-8H3 |
Clé InChI |
VCGAWURZAAIEEA-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C2=CC(=C(C=C12)O)C(C)(C)CC(C)(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



